N-(prop-2-yn-1-yl)-4-(trifluoromethyl)aniline
Overview
Description
N-(prop-2-yn-1-yl)-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of a trifluoromethyl group attached to the benzene ring and a prop-2-yn-1-yl group attached to the nitrogen atom of the aniline
Mechanism of Action
Mode of Action
N-(prop-2-yn-1-yl)-4-(trifluoromethyl)aniline participates in visible-light-induced oxidative formylation reactions . Both the starting material and the product act as photosensitizers . The compound generates singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) through energy transfer and a single electron transfer pathway . These reactive oxygen species play an important role in the reaction .
Biochemical Pathways
The compound is involved in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen . This reaction leads to the formation of corresponding formamides . The generation of reactive oxygen species, such as 1 O 2 and O 2 ˙ −, is a key part of this pathway .
Result of Action
The visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen results in the formation of corresponding formamides . This suggests that this compound may have potential applications in organic synthesis.
Action Environment
Environmental factors, such as light conditions, can influence the action of this compound. For instance, the compound participates in visible-light-induced reactions . Therefore, the presence and intensity of light can significantly affect the compound’s efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-yn-1-yl)-4-(trifluoromethyl)aniline typically involves the alkylation of 4-(trifluoromethyl)aniline with a suitable propargylating agent. One common method is the reaction of 4-(trifluoromethyl)aniline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-yn-1-yl)-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group and the prop-2-yn-1-yl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and other peroxides. Reactions are typically carried out under mild conditions with catalysts such as transition metal complexes.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions to achieve selective reduction.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions, often in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formamides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-(prop-2-yn-1-yl)-4-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
N-(prop-2-yn-1-yl)aniline: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(trifluoromethyl)aniline:
N-(prop-2-yn-1-yl)-4-methylaniline: Contains a methyl group instead of a trifluoromethyl group, leading to variations in chemical behavior and applications.
Uniqueness
N-(prop-2-yn-1-yl)-4-(trifluoromethyl)aniline is unique due to the combination of the trifluoromethyl and prop-2-yn-1-yl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis, pharmaceuticals, and materials science.
Properties
IUPAC Name |
N-prop-2-ynyl-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N/c1-2-7-14-9-5-3-8(4-6-9)10(11,12)13/h1,3-6,14H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMURXMWDRMJDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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